molecular formula C18H16BrFN2O2 B3976104 1-(4-bromophenyl)-N-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3976104
M. Wt: 391.2 g/mol
InChI Key: WNDRZDJRJVEPAD-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a fluoro-methylphenyl group, and a pyrrolidine-3-carboxamide core. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Core: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, followed by its attachment to the pyrrolidine core through a coupling reaction.

    Addition of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group is introduced via a substitution reaction, where a fluorine atom is added to the methylphenyl ring, followed by its attachment to the amide group of the pyrrolidine core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-bromophenyl)-N-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl and fluoro-methylphenyl groups can undergo substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-bromophenyl)-N-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to active sites and modulates their activity. The pathways involved can vary depending on the biological context, but typically include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar compounds to 1-(4-bromophenyl)-N-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide include:

    1-(4-chlorophenyl)-N-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    1-(4-bromophenyl)-N-(2-chloro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide: Here, the fluorine atom is replaced by a chlorine atom, leading to different chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O2/c1-11-2-7-15(20)16(8-11)21-18(24)12-9-17(23)22(10-12)14-5-3-13(19)4-6-14/h2-8,12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDRZDJRJVEPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromophenyl)-N-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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1-(4-bromophenyl)-N-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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1-(4-bromophenyl)-N-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

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